molecular formula C9H13BrN2O B1474146 (S)-2-(2-amino-4-bromophenylamino)propan-1-ol CAS No. 1778665-30-7

(S)-2-(2-amino-4-bromophenylamino)propan-1-ol

Cat. No.: B1474146
CAS No.: 1778665-30-7
M. Wt: 245.12 g/mol
InChI Key: JFNUURZHIIMQCT-LURJTMIESA-N
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Description

(S)-2-(2-Amino-4-bromophenylamino)propan-1-ol is a chiral brominated organic compound featuring both an amino alcohol and a diamino structural motif. This specific stereochemistry and functional group arrangement make it a valuable intermediate in pharmaceutical research and organic synthesis. Compounds within the amino alcohol family are recognized as key scaffolds in medicinal chemistry, serving as precursors to various bioactive molecules . The presence of the bromine atom on the aromatic ring offers a versatile site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space. The primary amine groups and the alcohol functionality make this compound a potential building block for the synthesis of more complex molecules, including those with potential biological activity. Researchers can utilize this compound in the development of chiral ligands for catalysis, or as a core structure in the design of compounds for biological screening. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2S)-2-(2-amino-4-bromoanilino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-6(5-13)12-9-3-2-7(10)4-8(9)11/h2-4,6,12-13H,5,11H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNUURZHIIMQCT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(2-amino-4-bromophenylamino)propan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C9_9H13_{13}BrN2_2O. Its structure features a bromophenyl group that is significant in modulating biological interactions. The presence of the amino group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways. For instance, the amino group can form hydrogen bonds with enzyme active sites, while the bromophenyl moiety engages in hydrophobic interactions, potentially affecting enzyme kinetics and receptor binding affinities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For example, it was found to inhibit the proliferation of A549 lung carcinoma cells through apoptosis induction and modulation of key signaling pathways such as ERK1/2 .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A5498.1Induction of apoptosis via ROS
MCF-710.5Inhibition of cell cycle progression
MDA-MB-23112.3Activation of caspases

Neuroprotective Effects

The compound has also shown promise in neuroprotection studies. Research indicates that it may mitigate glutamate-induced neurotoxicity in rat brain synaptosomes, suggesting its potential role in treating neurodegenerative diseases .

Table 2: Neuroprotective Activity Assessment

Treatment Concentration (µM)Calcium Ion Uptake (nmol/mg protein)% Inhibition
Control150-
1012020
509040

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cells (MCF-7), this compound exhibited an IC50 value of 10.5 µM. The mechanism involved activation of apoptotic pathways, evidenced by increased caspase activity and mitochondrial damage .

Case Study 2: Neuroprotective Properties

Another investigation focused on the compound's effects on glutamate-induced calcium influx in neuronal cells. The results indicated a significant reduction in calcium uptake at concentrations as low as 10 µM, highlighting its potential for neuroprotective applications .

Scientific Research Applications

Chemistry

(S)-2-(2-amino-4-bromophenylamino)propan-1-ol serves as a crucial building block in organic synthesis. Its chiral nature allows for the development of enantiomerically pure compounds, which are essential in asymmetric synthesis. The compound can participate in various chemical reactions, including:

  • Oxidation : Conversion to ketones or carboxylic acids.
  • Reduction : Formation of alcohols or amines.
  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like hydroxide ions or amines.

Research indicates that this compound exhibits potential biological activities due to its ability to interact with various enzymes and receptors. Studies have shown that it may modulate metabolic pathways, making it a candidate for further pharmacological exploration .

Activity TypeDescription
Enzyme InteractionModulates activity through hydrogen bonding.
Anticancer PotentialSimilar compounds exhibit varying cytotoxicity against cancer cell lines.

Medicinal Applications

In the field of medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It serves as a precursor for synthesizing pharmaceutical agents with specific biological activities.

Case Study: Anticancer Activity

Research has indicated that modifications in the phenyl ring of related compounds can significantly affect their anticancer properties. For instance, studies on similar amino alcohols have shown specific IC50 values against A549 lung adenocarcinoma cells.

CompoundIC50 (µM)Effect on A549 Viability (%)
This compoundTBDTBD
(S)-2-(2-amino-3-bromophenylamino)propan-1-ol3065%
(S)-2-(2-amino-4-chlorophenylamino)propan-1-ol2560%

This suggests that the position of substituents on the phenyl ring can influence anticancer efficacy.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates for agrochemicals and materials science applications. Its unique properties allow it to function effectively as an intermediate in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences
Compound Name Key Substituents Molecular Weight* Functional Groups
(S)-2-(2-Amino-4-bromophenylamino)propan-1-ol 2-Amino-4-bromo-phenylamino ~287 g/mol† -NH₂, -Br, -OH
(S)-2-(4-Isobutylphenyl)propan-1-ol 4-Isobutylphenyl ~192 g/mol -OH, -CH(CH₂CH(CH₃)₂)
(2R,S)-1-(6-Methoxyindol-5-yloxy)propan-2-ol 6-Methoxyindol-5-yloxy, phenoxyethylamino ~450–470 g/mol‡ -OCH₃, -NH-, -OH

*Calculated based on structural analogs; †Estimated using bromine’s atomic mass (79.9 g/mol); ‡Higher due to indole and methoxy groups.

Key Observations :

  • The bromine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs.
  • Amino groups in the target compound enable hydrogen bonding, contrasting with the hydrophobic isobutyl group in (S)-2-(4-isobutylphenyl)propan-1-ol .
  • Methoxy and indole substituents in compounds confer distinct electronic and steric profiles, affecting receptor binding .
Spectroscopic Characteristics
  • Infrared (IR) Spectroscopy: The fingerprint region (below 1500 cm⁻¹) is critical for distinguishing structural isomers. For example, propan-1-ol and propan-2-ol share similar O-H and C-O stretches but differ in fingerprint patterns due to branching . The target compound’s bromine atom (C-Br stretch ~500–600 cm⁻¹) and aromatic amino groups (N-H bends ~1600 cm⁻¹) would produce unique IR features compared to non-brominated analogs.
  • Nuclear Magnetic Resonance (NMR) :

    • The bromine atom deshields nearby protons, causing downfield shifts in ¹H NMR.
    • Enantiomeric purity (S-configuration) could be confirmed via chiral shift reagents or chromatography, as demonstrated for (S)-2-(4-isobutylphenyl)propan-1-ol .

Preparation Methods

Preparation of the Chiral Amino Alcohol Backbone: (S)-2-Amino-1-propanol

(S)-2-Amino-1-propanol (also known as L-alaninol) is a crucial intermediate and chiral building block for the target compound. Its preparation is well-established and can be summarized as follows:

Starting Material and General Approach

  • The synthesis typically starts from (S)-1-methoxy-2-propylamine, which undergoes acid-catalyzed hydrolysis to yield (S)-2-amino-1-propanol hydrochloride.
  • The reaction involves treatment with aqueous hydrochloric acid (30-40% strength, preferably 37%) under controlled temperature and pressure conditions.

Reaction Conditions

Two primary methods are employed:

Method Conditions Description
Autoclave Method Temperature: 80-140°C (preferably 90-140°C), Pressure: 3-45 bar (preferably 19-30 bar), Time: 1-12 hours (preferably ≤10 hours) (S)-1-methoxy-2-propylamine is reacted with hydrochloric acid in an autoclave under pressurized, heated conditions. After reaction, the mixture is cooled and decompressed.
Reflux Method Temperature: 100°C, Atmospheric pressure, Time: 30-60 hours (preferably 45-50 hours) The reaction mixture is heated under reflux with periodic additions of hydrochloric acid.

Distillation is then used to remove water, yielding a viscous oil-like liquid of (S)-2-aminopropan-1-ol hydrochloride with complete conversion confirmed by NMR and GC analysis.

Work-Up and Isolation

  • The hydrochloride salt is dissolved in water and basified to pH >10 (preferably >14) using inorganic bases such as sodium hydroxide or potassium hydroxide.
  • The free base (S)-2-amino-1-propanol is then isolated by distillation, often in the presence of solvents like xylene and additives such as modified polyglycol ethers to facilitate separation.

Summary Table of Key Parameters for (S)-2-Amino-1-propanol Preparation

Step Parameter Preferred Range/Value Notes
Hydrochloric acid strength 30-40% (w/w) 37% optimal 2-5 equivalents used
Temperature (autoclave) 80-140°C 90-140°C Reaction time 1-12 h
Pressure (autoclave) 3-45 bar 19-30 bar Stirred reaction
Temperature (reflux) 100°C - Reaction time 30-60 h
pH adjustment >10 (preferably >14) - Using NaOH or KOH aqueous solution
Distillation pressure 2-6 mbar - For isolation of free base

This process is industrially relevant and has been patented, indicating its robustness and scalability.

Analytical Confirmation and Purity

  • The product (S)-2-(2-amino-4-bromophenylamino)propan-1-ol can be characterized by standard spectroscopic techniques:
    • 1H NMR and 13C NMR to confirm the chemical shifts corresponding to aromatic protons, amino groups, and chiral centers.
    • Mass spectrometry to confirm molecular weight.
    • Elemental analysis to verify bromine content.
  • Reports on related bromophenyl amino alcohols show characteristic NMR signals consistent with substitution patterns.

Summary Table: Preparation Workflow for this compound

Stage Reactants Conditions Product/Intermediate Notes
1 (S)-1-methoxy-2-propylamine + HCl (37%) Autoclave: 90-140°C, 19-30 bar, 1-12 h (S)-2-amino-1-propanol hydrochloride Hydrolysis and demethylation
2 Basification with NaOH or KOH (pH >14) Ambient temperature Free (S)-2-amino-1-propanol Isolation by distillation
3 (S)-2-amino-1-propanol + 2-amino-4-bromoaniline Mild heating in solvent This compound Coupling reaction
4 Purification Chromatography or recrystallization Pure target compound Confirm by NMR, MS

Research Findings and Considerations

  • The autoclave method for preparing (S)-2-amino-1-propanol hydrochloride is preferred industrially due to shorter reaction times and better yields compared to reflux methods.
  • The choice of base and pH during work-up significantly affects the purity and yield of the free amino alcohol.
  • The coupling step to introduce the 2-amino-4-bromophenylamino group requires careful control to avoid side reactions such as over-alkylation or polymerization.
  • Literature on related substituted amino alcohols indicates yields of 40-50% for similar coupling reactions, suggesting moderate efficiency that may be improved by catalyst or solvent optimization.
  • Analytical data from related compounds provide benchmarks for confirming the structure and purity of the final product.

Q & A

Q. Critical Methodological Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure complete conversion of the bromoaryl precursor.
  • Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for pharmacological studies) .

How can researchers resolve regioselectivity challenges during the amination of 4-bromoaryl substrates?

Advanced Research Focus
Regioselectivity in amination reactions involving 4-bromo-substituted aryl precursors is influenced by:

  • Steric effects : Bulky ligands (e.g., JohnPhos) favor coupling at less hindered positions, while electron-withdrawing groups (e.g., Br) direct amination to para positions via electronic effects .
  • Catalyst tuning : Nickel catalysts (e.g., Ni(COD)₂) may favor C–Br bond activation over competing pathways, whereas palladium systems are better for aryl halide coupling .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, improving selectivity for the desired product .

Data Contradiction Example :
If conflicting regioselectivity outcomes are reported in literature, validate reaction conditions (e.g., ligand-to-metal ratio, temperature) and confirm substituent effects using computational tools (DFT calculations) .

What spectroscopic and analytical methods are essential for characterizing this compound?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms the aryl bromide (δ ~7.2–7.8 ppm) and chiral alcohol (δ ~3.5–4.5 ppm). NOESY can verify stereochemistry .
  • Mass spectrometry : HRMS (ESI+) identifies molecular ion peaks and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in the solid state .

Q. Advanced Applications :

  • Chiral stationary phase HPLC : Quantifies enantiopurity using columns like Chiralpak IA or IB .
  • In situ IR spectroscopy : Tracks intermediate formation during catalytic reactions (e.g., imine or enamine formation) .

How do metal-catalyzed C–Si bond cleavage mechanisms inform functionalization strategies for related compounds?

Advanced Research Focus
Insights from silacycle synthesis (e.g., benzosiloles) can guide functionalization of bromoaryl derivatives:

  • Rhodium-catalyzed C–Si cleavage : Rh(I) complexes activate Si–C bonds in trialkylsilanes, enabling transfer of silicon to aryl bromides for heterocycle formation .
  • Palladium-mediated cross-coupling : Pd(0) catalysts (e.g., Pd₂(dba)₃) facilitate Si–C bond insertion into alkynes or alkenes, forming fused rings .

Q. Methodological Implications :

  • Use stoichiometric control of silicon reagents to avoid over-functionalization.
  • Screen silver additives (e.g., AgOTf) to enhance catalytic turnover in C–Si activation .

How to address discrepancies in reported catalytic efficiencies for Pd-mediated coupling reactions?

Data Contradiction Analysis
Conflicting catalytic yields or selectivity may arise from:

  • Ligand effects : Bidentate ligands (dppe vs. monodentate PPh₃) alter Pd coordination geometry and substrate accessibility .
  • Oxidative addition barriers : Electron-deficient aryl bromides (e.g., nitro-substituted) react faster but may deactivate catalysts via poisoning .
  • Impurity profiles : Trace moisture or oxygen degrades Pd catalysts; use rigorous Schlenk techniques for air-sensitive reactions .

Q. Resolution Strategy :

  • Reproduce reactions under inert atmospheres with degassed solvents.
  • Compare turnover numbers (TON) across studies to isolate ligand or solvent contributions .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation from aryl amines .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of brominated byproducts .
  • Waste disposal : Neutralize acidic or basic reaction mixtures before segregating halogenated waste .

Q. Advanced Considerations :

  • Monitor for genotoxicity using Ames tests if the compound is a pharmaceutical intermediate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Reactant of Route 2
Reactant of Route 2
(S)-2-(2-amino-4-bromophenylamino)propan-1-ol

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